molecular formula C20H25NO6S2 B7832463 REL-(3R,4S)-N-(3,4-DIMETHOXYBENZYL)-4-[(4-METHYLPHENYL)SULFONYL]TETRAHYDRO-3-THIOPHENAMINE 1,1-DIOXIDE

REL-(3R,4S)-N-(3,4-DIMETHOXYBENZYL)-4-[(4-METHYLPHENYL)SULFONYL]TETRAHYDRO-3-THIOPHENAMINE 1,1-DIOXIDE

Cat. No.: B7832463
M. Wt: 439.5 g/mol
InChI Key: MRQOCDSEPNTSLD-PXNSSMCTSA-N
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Description

REL-(3R,4S)-N-(3,4-DIMETHOXYBENZYL)-4-[(4-METHYLPHENYL)SULFONYL]TETRAHYDRO-3-THIOPHENAMINE 1,1-DIOXIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of tetrahydrothiophenes, which are sulfur-containing heterocycles. The presence of both sulfonyl and amine functional groups, along with the dimethoxybenzyl and methylphenyl substituents, contributes to its distinct chemical properties.

Properties

IUPAC Name

(3S,4R)-N-[(3,4-dimethoxyphenyl)methyl]-4-(4-methylphenyl)sulfonyl-1,1-dioxothiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO6S2/c1-14-4-7-16(8-5-14)29(24,25)20-13-28(22,23)12-17(20)21-11-15-6-9-18(26-2)19(10-15)27-3/h4-10,17,20-21H,11-13H2,1-3H3/t17-,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRQOCDSEPNTSLD-PXNSSMCTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2CS(=O)(=O)CC2NCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)[C@H]2CS(=O)(=O)C[C@@H]2NCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of REL-(3R,4S)-N-(3,4-DIMETHOXYBENZYL)-4-[(4-METHYLPHENYL)SULFONYL]TETRAHYDRO-3-THIOPHENAMINE 1,1-DIOXIDE typically involves multi-step organic reactions. One common approach includes:

    Formation of the Tetrahydrothiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base.

    Attachment of the Dimethoxybenzyl and Methylphenyl Groups: These groups can be attached through nucleophilic substitution reactions or via coupling reactions using palladium catalysts.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a thiol or sulfide.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenating agents, nucleophiles, and catalysts like palladium on carbon (Pd/C) are often used.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Chemistry:

    Synthesis of Complex Molecules: The compound can serve as a building block for the synthesis of more complex organic molecules.

    Catalysis: Its unique structure may allow it to act as a catalyst or catalyst precursor in certain organic reactions.

Biology and Medicine:

    Pharmacological Studies: The compound’s structural features make it a candidate for studying interactions with biological targets, potentially leading to the development of new drugs.

    Biochemical Research: It can be used as a probe to investigate biochemical pathways and mechanisms.

Industry:

    Material Science: The compound may find applications in the development of new materials with specific properties, such as conductivity or reactivity.

    Chemical Manufacturing: Its reactivity can be harnessed in the production of fine chemicals and intermediates.

Mechanism of Action

The mechanism by which REL-(3R,4S)-N-(3,4-DIMETHOXYBENZYL)-4-[(4-METHYLPHENYL)SULFONYL]TETRAHYDRO-3-THIOPHENAMINE 1,1-DIOXIDE exerts its effects depends on its specific application. In pharmacological contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the sulfonyl and amine groups suggests potential interactions with nucleophilic or electrophilic sites in biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

    (3S,4R)-N-(3,4-dimethoxybenzyl)-4-[(4-methylphenyl)sulfonyl]tetrahydrothiophen-3-amine: A closely related compound without the 1,1-dioxide group.

    (3S,4R)-N-(3,4-dimethoxybenzyl)-4-[(4-methylphenyl)sulfonyl]tetrahydrothiophen-3-amine 1-oxide: A similar compound with only one oxygen atom attached to the sulfur.

Uniqueness: The presence of the 1,1-dioxide group in REL-(3R,4S)-N-(3,4-DIMETHOXYBENZYL)-4-[(4-METHYLPHENYL)SULFONYL]TETRAHYDRO-3-THIOPHENAMINE 1,1-DIOXIDE distinguishes it from its analogs

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